molecular formula C4H2O2 B1210473 3-Cyclobutene-1,2-dione CAS No. 32936-74-6

3-Cyclobutene-1,2-dione

Cat. No. B1210473
CAS RN: 32936-74-6
M. Wt: 82.06 g/mol
InChI Key: RGBVWCQARBEPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutene-1,2-dione, also known as 3-Cyclobutene-1,2-dione, is a useful research compound. Its molecular formula is C4H2O2 and its molecular weight is 82.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclobutene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclobutene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O2/c5-3-1-2-4(3)6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBVWCQARBEPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186588
Record name 3-Cyclobutene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutene-1,2-dione

CAS RN

32936-74-6
Record name 3-Cyclobutene-1,2-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032936746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclobutene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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